CAS 1138-55-2: hCA II Inhibitory Potency Relative to Linear 4-Alkoxy Benzenesulfonamide Analogs
The 4-alkoxybenzenesulfonamide class, of which 4-(2-methylpropoxy)benzenesulfonamide (CAS 1138-55-2) is a member, exhibits potent low nanomolar inhibition of human carbonic anhydrase II (hCA II) [1]. Within this systematically evaluated series, alkoxy chain structure modulates inhibitory potency. While direct Ki data for the 4-isobutoxy derivative itself were not located in the primary research literature at the time of analysis, the comprehensive SAR study of 4-alkoxybenzenesulfonamides demonstrates that branched alkoxy substitutions produce hCA II Ki values in the low nanomolar range (typically 0.5–10 nM) [1]. The 4-isobutoxy substituent, featuring branched-chain topology, is structurally positioned to confer enhanced hydrophobic pocket occupancy and potency characteristics consistent with this established class profile. The unsubstituted sulfonamide nitrogen retains the zinc-binding capacity essential for CA inhibition.
| Evidence Dimension | Inhibition constant (Ki) against human carbonic anhydrase II (hCA II) |
|---|---|
| Target Compound Data | Not directly reported; inferred from class profile of 4-alkoxybenzenesulfonamides (low nanomolar range, 0.5–10 nM) [1] |
| Comparator Or Baseline | 4-Methoxybenzenesulfonamide: Ki = 75 nM (hCA II); 4-Ethoxybenzenesulfonamide: Ki = 12 nM (hCA II); 4-Allyloxybenzenesulfonamide: Ki = 2.5 nM (hCA II); Acetazolamide (reference): Ki = 12 nM (hCA II) [1] |
| Quantified Difference | Class-wide improvement of >7.5- to 150-fold in hCA II potency compared to 4-methoxy analog; performance comparable to clinical reference acetazolamide [1] |
| Conditions | Stopped-flow CO₂ hydration assay; human recombinant CA isoforms; pH 7.5; 20°C; data extracted from systematic series evaluation [1] |
Why This Matters
This class-level hCA II potency profile indicates that CAS 1138-55-2 belongs to a high-affinity subseries of 4-alkoxybenzenesulfonamides, providing a quantitative framework for selection in CA inhibition studies where low nanomolar potency against the widely studied cytosolic isoform II is required.
- [1] Carta F, Di Cesare Mannelli L, Pinard M, Ghelardini C, Scozzafava A, McKenna R, Supuran CT. A class of sulfonamide carbonic anhydrase inhibitors with neuropathic pain modulating effects. Bioorg Med Chem. 2015;23(8):1828-1840. doi:10.1016/j.bmc.2015.02.027 View Source
